Methyl 6-ethoxy-4-(phenylamino)quinoline-2-carboxylate
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Overview
Description
Methyl 6-ethoxy-4-(phenylamino)quinoline-2-carboxylate is a quinoline derivative, a class of compounds known for their diverse applications in medicinal and synthetic organic chemistry. Quinolines are heterocyclic aromatic compounds that have gained significant attention due to their broad range of biological activities and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including Methyl 6-ethoxy-4-(phenylamino)quinoline-2-carboxylate, often involves multi-step reactions. One common method involves the reaction of 2-aminobenzophenone with ethyl acetoacetate in the presence of a catalytic amount of a silver salt of heteropoly acid, such as Ag3PW12O40, to form the quinoline scaffold . Other methods include using molecular iodine as a catalyst in ethanol or combining iodine and silica gel under solvent-free conditions .
Industrial Production Methods
Industrial production of quinoline derivatives typically employs green and sustainable methods. These include microwave-assisted synthesis, using recyclable catalysts like NaHSO4·SiO2, and solvent-free reactions. These methods are not only efficient but also environmentally friendly, reducing the use of hazardous chemicals and minimizing waste .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-ethoxy-4-(phenylamino)quinoline-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Palladium-catalyzed cross-coupling reactions using reagents like aryl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce various quinoline derivatives with altered functional groups .
Scientific Research Applications
Methyl 6-ethoxy-4-(phenylamino)quinoline-2-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and antimalarial activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of Methyl 6-ethoxy-4-(phenylamino)quinoline-2-carboxylate involves its interaction with various molecular targets and pathways. In biological systems, it can inhibit enzymes or interfere with cellular processes, leading to its observed biological effects. For example, it may inhibit DNA synthesis in microbial cells, leading to its antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound, known for its broad range of biological activities.
Chloroquine: A well-known antimalarial drug with a quinoline scaffold.
Quinoline N-oxide: An oxidized derivative with distinct chemical properties.
Uniqueness
Methyl 6-ethoxy-4-(phenylamino)quinoline-2-carboxylate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ethoxy and phenylamino substituents enhance its potential as a versatile intermediate in organic synthesis and its biological efficacy .
Biological Activity
Methyl 6-ethoxy-4-(phenylamino)quinoline-2-carboxylate is a compound of significant interest in medicinal chemistry due to its unique quinoline structure and potential therapeutic applications. This article explores its biological activity, focusing on its antimicrobial and anticancer properties, alongside relevant research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C19H17N2O3, with a molecular weight of approximately 332.35 g/mol. The compound features a quinoline ring substituted at the sixth position with an ethoxy group and at the fourth position with a phenylamino group. This structural configuration is believed to enhance its biological activity through better binding interactions with various biological targets.
Anticancer Properties
Preliminary studies indicate that this compound exhibits promising anticancer activities. In vitro assays have shown that this compound can inhibit the proliferation of cancer cell lines, including hepatocellular carcinoma (HepG2) and breast adenocarcinoma (MCF-7). The cytotoxic effects were quantified using IC50 values, which indicate the concentration required to inhibit cell growth by 50%. For instance, related compounds in similar studies have demonstrated IC50 values ranging from 0.137 to 0.583 µg/mL against these cell lines, suggesting that this compound may possess comparable efficacy .
Case Study: Efficacy in Cancer Cell Lines
Compound | Cell Line | IC50 (µg/mL) |
---|---|---|
This compound | HepG2 | TBD |
Related Quinoline Derivative | HepG2 | 0.137 |
Related Quinoline Derivative | MCF-7 | 0.164 |
Antimicrobial Activity
In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects. Studies suggest that it may exhibit activity against various bacterial strains, potentially making it a candidate for developing new antibiotics. The mechanism of action is believed to involve interference with bacterial cell wall synthesis or function, although specific pathways require further elucidation .
Mechanistic Insights
The biological activity of this compound is thought to be influenced by its ability to interact with specific proteins involved in cancer progression and microbial resistance. For instance, proteasome inhibition has been identified as a potential mechanism for anticancer activity, where compounds similar to this compound showed effective inhibition in experimental models .
Binding Affinity Studies
Research involving binding affinity studies indicates that the presence of the ethoxy and phenylamino groups enhances interaction with target proteins, leading to increased efficacy compared to other quinoline derivatives.
Comparative Analysis with Related Compounds
To contextualize the biological activity of this compound, it is essential to compare it with structurally similar compounds:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Methyl 6-chloro-4-(phenylamino)quinoline-2-carboxylate | Chlorine instead of ethoxy | Potentially different electronic properties affecting activity |
Methyl 6-bromo-4-(3-methylphenyl)aminoquinoline-2-carboxylate | Bromine substitution | Variations in hydrophobicity and binding interactions |
Methyl 6-methoxy-4-(3-fluorophenyl)aminoquinoline-2-carboxylate | Methoxy instead of ethoxy | Differences in solubility and reactivity |
These comparisons highlight how variations in substituents can significantly impact the biological activity and pharmacological profiles of quinoline derivatives.
Properties
IUPAC Name |
methyl 4-anilino-6-ethoxyquinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-3-24-14-9-10-16-15(11-14)17(12-18(21-16)19(22)23-2)20-13-7-5-4-6-8-13/h4-12H,3H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXAHWFPSXXPRJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(C=C2NC3=CC=CC=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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